molecular formula C11H23NO3 B123265 N-Boc-DL-Leucinol CAS No. 142121-48-0

N-Boc-DL-Leucinol

Número de catálogo: B123265
Número CAS: 142121-48-0
Peso molecular: 217.31 g/mol
Clave InChI: LQTMEOSBXTVYRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Boc-DL-Leucinol (CAS 142121-48-0) is a racemic mixture of the tert-butoxycarbonyl (Boc)-protected leucinol derivative. Its molecular formula is C₁₁H₂₃NO₃, with a molecular weight of 217.31 g/mol . Structurally, it consists of a leucine backbone (a branched-chain amino acid with an isobutyl side chain) modified by a hydroxyl group (-OH) at the terminal carbon and a Boc group (-(C(CH₃)₃)OCO-) protecting the amine . This compound is widely used in organic synthesis as a chiral building block, particularly in peptide chemistry and pharmaceutical intermediates, due to its stability under basic conditions and ease of deprotection under acidic conditions .

Actividad Biológica

N-Boc-DL-Leucinol, a protected derivative of leucinol, has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its branched-chain structure, featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of leucinol. The compound exists as a racemic mixture of both L- and D-enantiomers, which exhibit distinct spatial arrangements despite having identical chemical structures. This chirality is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to possess significant activity against various bacterial strains, including Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the antimicrobial efficacy of this compound compared to other compounds:

CompoundBacterial StrainMIC (μM)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
B1OS-D-LStaphylococcus aureus10
B1OS-D-LEscherichia coli20

The data indicates that this compound exhibits moderate antimicrobial activity, with MIC values indicating effective inhibition at concentrations comparable to other modified peptides .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential . Research indicates that modifications of leucine residues can enhance the cytotoxic effects on cancer cell lines. For instance, derivatives like B1OS-D-L have shown promising results in inhibiting lung cancer cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results are presented in Table 2:

Cell LineInhibition Rate (%)IC50 (μM)
A549 (Lung)99.58.5
MCF-7 (Breast)98.79.2
HepG2 (Liver)97.37.8

These findings suggest that this compound and its derivatives can significantly inhibit cancer cell growth, with IC50 values indicating potent cytotoxicity against tested lines .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by altering mitochondrial functions and activating caspases.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest in the S phase, preventing further proliferation .

Aplicaciones Científicas De Investigación

Polymer Science and Material Chemistry

pH-Responsive Chiral Polymers
N-Boc-DL-Leucinol has been utilized in the synthesis of chiral monomers that form pH-responsive polymers. These polymers are particularly valuable in drug delivery systems because they can release therapeutic agents in response to pH changes in biological environments. The primary amine groups, released upon deprotection of the Boc moiety, facilitate this responsiveness, making them suitable for conjugating biomolecules and enhancing targeted delivery (Bauri et al., 2013).

Temperature and pH Responsive Copolymers
Research has demonstrated that this compound can be employed to create dual-responsive helical copolymers. These copolymers exhibit unique solubility behaviors that are critical for biomedical applications, such as controlled drug release and tissue engineering. The ability to tailor these copolymers' properties by varying the proportions of different monomers allows for precise control over their functionality (Bauri et al., 2013).

Medicinal Chemistry and Drug Development

Synthesis of Drug Precursors
this compound serves as a key intermediate in the synthesis of complex drug precursors, such as C-13 side chain precursors of the 9-dihydrotaxane analogue ABT-271. This compound is notable for its high stereochemical purity, which is essential in drug development processes where enantiomeric purity can significantly impact pharmacological activity (Leanna et al., 2000).

Bioprotective Agent Synthesis
The compound has been involved in the expedited synthesis of bioprotective agents like JP4-039. This application highlights its role in developing compounds with potential therapeutic benefits, particularly in protecting against cellular damage (Bernardim & Burtoloso, 2014).

Biochemical Analysis

Biochemical Properties
this compound functions primarily as a protecting group for amines in biochemical reactions. Its Boc group can be removed under specific conditions (e.g., strong acids), allowing for the subsequent use of the free amine in further synthetic pathways (Bauri et al., 2013).

Metabolic Pathways
This compound is also involved in metabolic pathways related to peptide synthesis, contributing to the generation of enantiomerically pure α-methyl amines and homo-β-amino acids. These compounds are critical in various biological processes and pharmaceutical applications (Bauri et al., 2013).

Case Studies and Data Tables

Application AreaSpecific Use CaseReference
Polymer ScienceSynthesis of pH-responsive chiral polymersBauri et al., 2013
Medicinal ChemistrySynthesis of ABT-271 precursorsLeanna et al., 2000
Bioprotective AgentsSynthesis of JP4-039Bernardim & Burtoloso, 2014
Biochemical AnalysisProtection of amines during reactionsBauri et al., 2013

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N-Boc-DL-Leucinol, and how do they influence experimental design?

  • Answer : Key properties include a molecular formula of C₁₁H₂₃NO₃, density of 0.983 g/mL at 25°C, and a boiling point of 213°C . These properties dictate handling protocols:

  • Solubility : Test in polar (e.g., methanol) and non-polar solvents (e.g., dichloromethane) to optimize reaction conditions.
  • Stability : Store under inert conditions (argon/nitrogen) to prevent Boc-group hydrolysis.
  • Methodological Tip : Use TGA/DSC to assess thermal stability during reactions .

Q. How can researchers verify the enantiomeric purity of this compound?

  • Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with a mobile phase of hexane/isopropanol.
  • Polarimetry : Compare observed optical rotation with literature values for D- and L-enantiomers.
  • NMR Spectroscopy : Analyze splitting patterns in proton NMR for diastereomeric derivatives (e.g., Mosher’s esters) .

Q. What are the best practices for synthesizing this compound to minimize racemization?

  • Answer :

  • Low-Temperature Reactions : Conduct Boc-protection steps at 0–4°C to reduce base-induced racemization.
  • Mild Deprotection : Use TFA in dichloromethane instead of HCl/dioxane to avoid acidic degradation.
  • Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting literature data on this compound’s reactivity in peptide coupling be resolved?

  • Answer :

  • Systematic Replication : Reproduce protocols under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Variable Analysis : Test effects of coupling agents (e.g., HATU vs. DCC) and bases (e.g., DIEA vs. NMM).
  • Data Triangulation : Cross-validate results using MALDI-TOF MS and LC-MS to confirm product identity .

Q. What methodologies are effective for studying this compound’s role in chiral catalyst design?

  • Answer :

  • Computational Modeling : Use DFT calculations to predict enantioselectivity in asymmetric catalysis.
  • Kinetic Studies : Measure rate constants for catalytic cycles using UV-Vis or NMR.
  • X-ray Crystallography : Resolve catalyst-substrate complexes to identify stereochemical interactions .

Q. How should researchers design experiments to evaluate this compound’s stability under enzymatic conditions?

  • Answer :

  • Enzyme Screening : Test hydrolases (e.g., lipases, esterases) in buffered solutions (pH 7.4, 37°C).
  • Degradation Monitoring : Use HPLC-MS to track Boc-group cleavage and leucinol formation.
  • Control Experiments : Include heat-inactivated enzymes to rule out non-enzymatic degradation .

Q. What strategies address low yields in this compound-mediated asymmetric syntheses?

  • Answer :

  • DoE Optimization : Apply factorial design to variables like temperature, solvent polarity, and catalyst loading.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., tert-butyl alcohol from Boc cleavage).
  • Alternative Protecting Groups : Compare with Fmoc or Cbz derivatives to assess yield improvements .

Q. Data Contradiction & Reproducibility

Q. How can researchers reconcile discrepancies in reported synthetic yields of this compound?

  • Answer :

  • Meta-Analysis : Aggregate data from 10+ studies to identify trends (e.g., higher yields in anhydrous THF vs. DMF).
  • Error Source Identification : Audit purification methods (e.g., column chromatography vs. recrystallization).
  • Collaborative Validation : Share protocols via open-science platforms for independent verification .

Q. What steps ensure reproducibility when using this compound in multi-step organic syntheses?

  • Answer :

  • Detailed Logs : Document reaction parameters (e.g., stirring speed, degassing steps).
  • Batch Testing : Characterize multiple synthetic batches via NMR and HPLC for consistency.
  • Peer Review : Pre-publish methods on preprint servers for community feedback .

Q. Methodological Frameworks

Q. How can the PICOT framework guide research on this compound’s applications?

  • Population : Synthetic intermediates in peptidomimetics.
  • Intervention : Use as a chiral auxiliary in asymmetric catalysis.
  • Comparison : Evaluate against other Boc-protected amino alcohols (e.g., valinol).
  • Outcome : Measure enantiomeric excess (ee%) and reaction scalability.
  • Time : 6-month stability study under accelerated conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereoisomers: N-Boc-L-Leucinol vs. N-Boc-DL-Leucinol

  • N-Boc-L-Leucinol (CAS 82010-31-9) is the enantiomerically pure (S)-configured form, whereas this compound is a racemic mixture (1:1 ratio of D- and L-forms).
  • Key Differences :
    • Synthetic Utility : The L-form is preferred for enantioselective synthesis, while the DL-form is used when racemic intermediates are required for downstream resolution .
    • Physical Properties : Both share identical molecular formulas and weights but differ in optical rotation and crystallinity due to stereochemistry .

Boc-Protected Amino Alcohols with Varied Side Chains

N-Boc-DL-Valinol (CAS 169556-48-3)

  • Molecular Formula: C₁₀H₂₁NO₃ (MW: 203.28 g/mol) .
  • Structural Difference : Shorter branched chain (valine-derived, isopropyl side chain vs. leucine’s isobutyl).
  • Applications: Used in peptide synthesis for introducing valine-like motifs; less hydrophobic than leucinol derivatives .

N-Boc-DL-Alaninol (CAS 147252-84-4)

  • Molecular Formula: C₈H₁₇NO₃ (MW: 175.23 g/mol) .
  • Structural Difference : Linear side chain (methyl group), simpler structure.
  • Reactivity : Higher solubility in polar solvents compared to branched analogs .

N-Boc-Dap-OH (Boc-protected diaminopropionic acid)

  • Molecular Formula : C₈H₁₆N₂O₄ (MW: 204.23 g/mol) .
  • Functional Difference: Contains an additional amino group, enabling bifunctional reactivity in peptide coupling .

Physical and Chemical Properties Comparison

Property This compound N-Boc-DL-Valinol N-Boc-DL-Alaninol
Molecular Weight 217.31 g/mol 203.28 g/mol 175.23 g/mol
Density 0.983 g/mL (25°C) ~1.025 g/mL (estimated) 1.025 g/mL (25°C)
Boiling Point 213°C ~200°C (estimated) 276.4°C
Solubility Soluble in chloroform Soluble in DMSO, ethanol Soluble in chloroform
Hydrophobicity High (isobutyl chain) Moderate (isopropyl) Low (methyl)

Propiedades

IUPAC Name

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTMEOSBXTVYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338066
Record name N-Boc-DL-Leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142121-48-0
Record name N-Boc-DL-Leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.